2-Naphthalenemethanamine, N-methyl-N-(3-phenyl-2-propenyl)-, (E)-
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Overview
Description
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a naphthalene ring, a phenyl group, and a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, benzaldehyde, and methylamine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between benzaldehyde and methylamine, resulting in N-methylbenzylamine.
Addition of Propenyl Group: The intermediate is then reacted with propenyl bromide in the presence of a base such as potassium carbonate to introduce the propenyl group.
Final Coupling: The final step involves coupling the intermediate with a naphthalene derivative under acidic conditions to form (E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(3-phenyl-2-propenyl)amine: Lacks the naphthalene ring, resulting in different chemical properties and applications.
N-Methyl-N-(2-naphthylmethyl)amine: Lacks the propenyl group, affecting its reactivity and biological activity.
N-Methyl-N-(3-phenylpropyl)amine: Contains a saturated propyl chain instead of the propenyl group, leading to different chemical behavior.
Uniqueness
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine is unique due to the presence of both the naphthalene ring and the propenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(E)-N-methyl-N-(naphthalen-2-ylmethyl)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C21H21N/c1-22(15-7-10-18-8-3-2-4-9-18)17-19-13-14-20-11-5-6-12-21(20)16-19/h2-14,16H,15,17H2,1H3/b10-7+ |
InChI Key |
OKIUVWRWFRNPAE-JXMROGBWSA-N |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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